![molecular formula C21H26N2O B13734266 N-[1-phenyl-3-piperidinopropyl]benzamide CAS No. 20537-22-8](/img/structure/B13734266.png)
N-[1-phenyl-3-piperidinopropyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-phenyl-3-piperidinopropyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by the presence of a piperidine ring attached to a phenyl group, which is further connected to a benzamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-phenyl-3-piperidinopropyl]benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Another approach involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions . This method uses lithium diisopropylamide (LDA) as a base to promote the reaction, resulting in the formation of the desired benzamide derivative.
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules . advancements in green chemistry have led to the development of more sustainable and efficient methods, such as the use of ultrasonic irradiation and solid acid catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-phenyl-3-piperidinopropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Applications De Recherche Scientifique
N-[1-phenyl-3-piperidinopropyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[1-phenyl-3-piperidinopropyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, some benzamide derivatives act as inhibitors of the hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor . This inhibition can lead to the suppression of cell proliferation and tumor growth, making these compounds potential candidates for anticancer therapies.
Comparaison Avec Des Composés Similaires
N-[1-phenyl-3-piperidinopropyl]benzamide can be compared with other benzamide derivatives, such as:
Ethenzamide: An analgesic used for pain relief.
Salicylamide: Known for its analgesic and antipyretic properties.
Procainamide: Used as an antiarrhythmic agent.
Moclobemide: An antidepressant that inhibits monoamine oxidase A.
Metoclopramide: An antiemetic and prokinetic agent.
The uniqueness of this compound lies in its specific structural features, such as the piperidine ring and the phenyl group, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
20537-22-8 |
|---|---|
Formule moléculaire |
C21H26N2O |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
N-(1-phenyl-3-piperidin-1-ylpropyl)benzamide |
InChI |
InChI=1S/C21H26N2O/c24-21(19-12-6-2-7-13-19)22-20(18-10-4-1-5-11-18)14-17-23-15-8-3-9-16-23/h1-2,4-7,10-13,20H,3,8-9,14-17H2,(H,22,24) |
Clé InChI |
LFWBLDXRNPQFIF-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




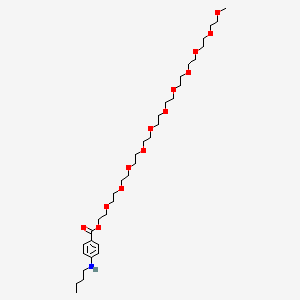

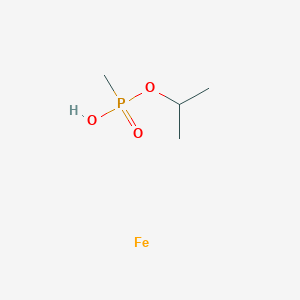
![3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride](/img/structure/B13734215.png)

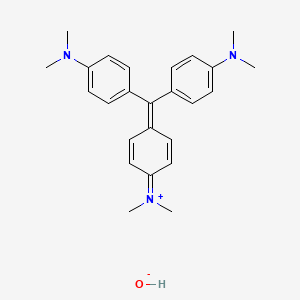
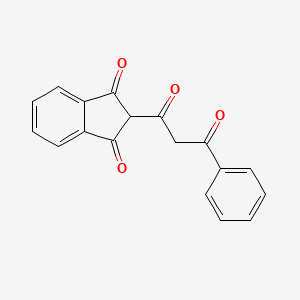
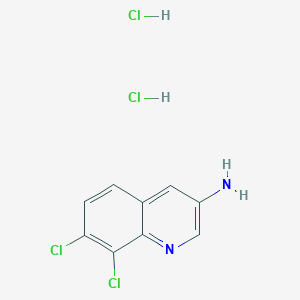
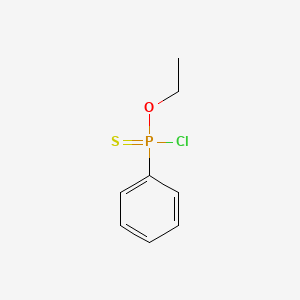

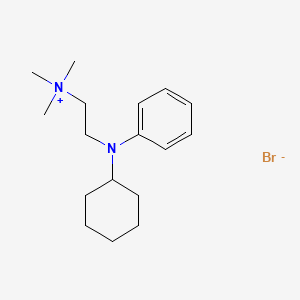
![5-Hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one](/img/structure/B13734265.png)
